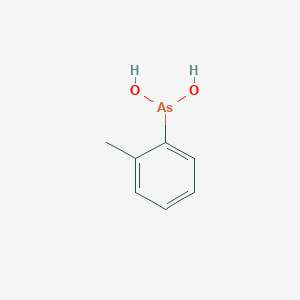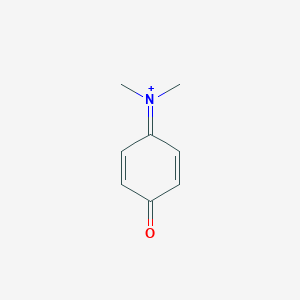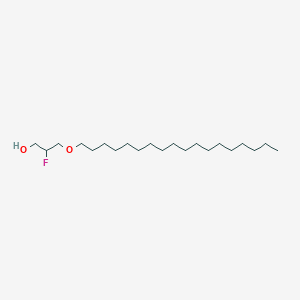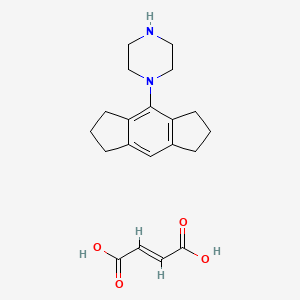
N-Butyl-N'-(2-ethyl-1-propyl-1H-benzimidazol-5-yl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-N’-(2-ethyl-1-propyl-1H-benzimidazol-5-yl)thiourea: is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a thiourea group, which is known for its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N’-(2-ethyl-1-propyl-1H-benzimidazol-5-yl)thiourea typically involves the reaction of a benzimidazole derivative with a thiourea derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of N-Butyl-N’-(2-ethyl-1-propyl-1H-benzimidazol-5-yl)thiourea can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl-N’-(2-ethyl-1-propyl-1H-benzimidazol-5-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated benzimidazole derivatives.
Applications De Recherche Scientifique
N-Butyl-N’-(2-ethyl-1-propyl-1H-benzimidazol-5-yl)thiourea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-Butyl-N’-(2-ethyl-1-propyl-1H-benzimidazol-5-yl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The benzimidazole ring can interact with DNA or proteins, affecting their function. These interactions lead to the compound’s biological effects, such as antimicrobial or anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-tert-Butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)thiourea
- N-Butyl-N’-(2-ethyl-1-propyl-1H-benzimidazol-5-yl)thiourea
Uniqueness
N-Butyl-N’-(2-ethyl-1-propyl-1H-benzimidazol-5-yl)thiourea is unique due to its specific substitution pattern on the benzimidazole ring and the presence of the thiourea group. This combination of structural features imparts distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.
Propriétés
Numéro CAS |
64151-23-1 |
|---|---|
Formule moléculaire |
C17H26N4S |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
1-butyl-3-(2-ethyl-1-propylbenzimidazol-5-yl)thiourea |
InChI |
InChI=1S/C17H26N4S/c1-4-7-10-18-17(22)19-13-8-9-15-14(12-13)20-16(6-3)21(15)11-5-2/h8-9,12H,4-7,10-11H2,1-3H3,(H2,18,19,22) |
Clé InChI |
TVMDWUBFELKNLD-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=S)NC1=CC2=C(C=C1)N(C(=N2)CC)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclohexanone, 3-[(phenylmethyl)thio]-, (S)-](/img/structure/B14503044.png)


![N-[(4-Butoxyphenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14503061.png)
![1,7,7-Trimethyl-3-[(naphthalen-1-yl)amino]bicyclo[2.2.1]heptan-2-one](/img/structure/B14503073.png)



![N,N-Dimethyl-N'-{4-[3-(trifluoromethyl)phenoxy]phenyl}urea](/img/structure/B14503098.png)



![1-(2-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-1H-pyrrole-2,5-dione](/img/structure/B14503124.png)
